

Aurora kinase-IN-1 efficacy in drug-resistant versus sensitive cell lines

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Compound Focus: Aurora kinase-IN-1

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Aurora Kinase Inhibitors in Preclinical Resistant Models

The table below summarizes experimental data from studies where Aurora kinase inhibitors showed efficacy against various drug-resistant cancer cell lines.

| Cancer Type | Resistant Cell Line / Model | Aurora Inhibitor Used | Key Experimental Findings on Efficacy | Proposed Mechanism in Resistance Context |
|-------------|-----------------------------|-----------------------|---------------------------------------|--|
|-------------|-----------------------------|-----------------------|---------------------------------------|--|

| **Osteosarcoma** [1] [2] | U-2OS/DX580, Saos-2/DX580 (Doxorubicin-resistant); U-2OS/CDDP, Saos-2/CDDP (Cisplatin-resistant); U-2OS/MTX300 (Methotrexate-resistant) [1] [2] | VX-680, ZM447439 | • Reduced sensitivity in Dox-resistant lines [1]. • **VX-680** overcame cross-resistance in combination with Dox, CDDP, MTX [1] [2]. • Induced hyperploidy & apoptosis [1]. | Decreased sensitivity in Dox-resistant lines linked to **ABCB1/MDR1 overexpression**; VX-680 interactions overcome this [1]. | | **Melanoma** [3] | BRAF-mutated cells with acquired resistance to Vemurafenib [3] | Barasertib-HQPA (Aurora B inhibitor) | • Effective irrespective of Vemurafenib resistance status [3]. • Induced **mitotic catastrophe**, apoptosis, necrosis [3]. • Synergistic effect with **nab-paclitaxel** [3]. | Inhibits proliferation by disrupting mitosis; synergy with chemotherapy enhances cell death [3]. | | **Chronic Myeloid Leukemia (CML)** [4] | Ponatinib-resistant K562 (K562-PR) cells; Ba/F3 BCR::ABL T315I mutant cells [4] | MK-1775 (WEE1 inhibitor)

combined with Asciminib (ABL1 inhibitor) | • **MK-1775** identified as candidate in screen of resistant cells [4]. • Co-treatment inhibited proliferation & colony formation, induced **G2/M arrest** & apoptosis [4]. | WEE1/PKMYT1 expression elevated in CML; dual targeting of ABL1 and cell cycle/DNA damage checkpoints overcomes resistance [4]. |

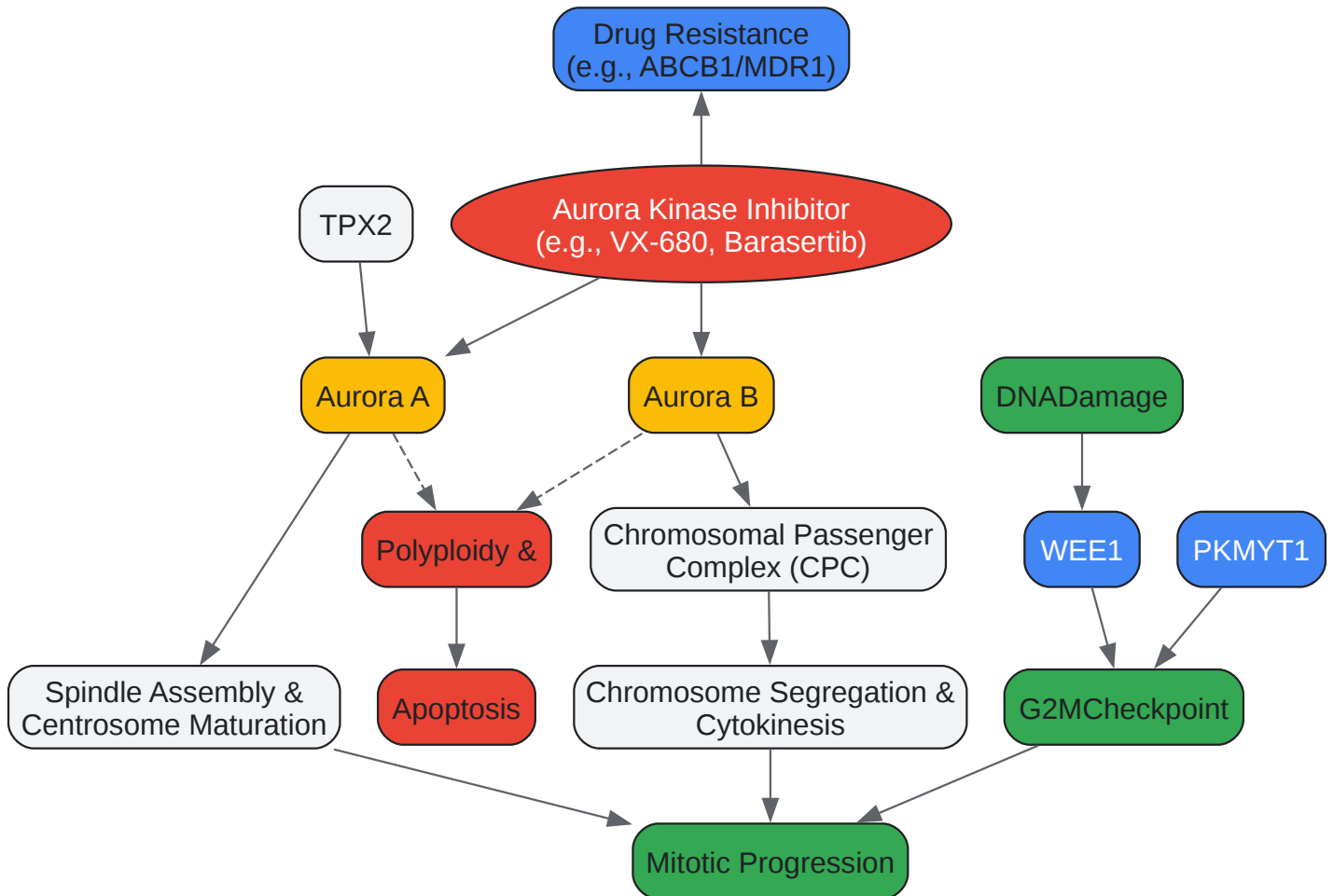
Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited papers.

- **1. Cell Viability and Proliferation Assays** [1] [4] [3]:
 - **MTT Assay** [3]: Cells are seeded in 96-well plates, treated with inhibitors for a set duration (e.g., 72 hours). MTT reagent is added, and the resulting formazan crystals are dissolved. Absorbance is measured to determine the **IC50 value** (half-maximal inhibitory concentration) [3].
 - **Cell Counting Kit-8 (CCK-8)** [4]: A more sensitive version of MTT, using a water-soluble tetrazolium salt. Used similarly to assess cell viability after 72-hour drug exposure [4].
 - **Trypan Blue Exclusion Assay** [4]: Viable cells (which exclude the dye) are counted manually or automatically after drug treatment.
- **2. Analysis of Cell Cycle and Apoptosis** [1] [4] [3]:
 - **Cell Cycle Analysis by Flow Cytometry**: Cells are fixed, stained with **Propidium Iodide (PI)**, which binds to DNA, and analyzed by flow cytometry. The DNA content histogram reveals the proportion of cells in **G1, S, and G2/M phases**. Aurora B inhibition often leads to **polyploidy** (increased DNA content beyond 4N) [1] [3].
 - **Apoptosis Assays**: Can be detected using an ELISA kit that measures cytoplasmic **histone-associated DNA fragments** (mono- and oligonucleosomes) [3]. Alternatively, flow cytometry using **Annexin V/PI staining** is a standard method.
- **3. In Vitro Drug Combination Studies** [1] [3]:
 - Cells are treated with single agents and their combinations at various concentrations.
 - Data is analyzed using software like **CompuSyn** to calculate the **Combination Index (CI)**. A **CI < 1 indicates synergism**, meaning the combined effect is greater than the sum of individual effects [3].

Aurora Kinase Signaling and Resistance Mechanisms

The following diagram illustrates the general signaling pathways of Aurora kinases A and B and how their inhibition can impact resistant cells, integrating mechanisms from the studies above.



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The core mitotic functions of Aurora A and B make them compelling targets in rapidly dividing cancer cells, including those that have developed resistance to other therapies [5]. Key mechanisms observed in the studies include:

- **Induction of Lethal Polyploidy:** Inhibiting Aurora B disrupts chromosome segregation and cytokinesis. Instead of dividing, cells continue to replicate their DNA, becoming large, polyploid cells that ultimately undergo apoptosis [1] [3].
- **Overcoming Efflux Pump Resistance:** In doxorubicin-resistant osteosarcoma cells with high ABCB1/MDR1 pump activity, the Aurora inhibitor VX-680 was still able to show efficacy, especially in combination with conventional chemotherapeutics [1].
- **Targeting Cell Cycle Checkpoints:** In TKI-resistant CML, resistance is tackled by co-targeting Aurora-related kinases (WEE1/PKMYT1) alongside the primary oncogene BCR-ABL. This combination disrupts the G2/M cell cycle checkpoint, pushing cells with DNA damage into fatal mitosis [4].

Interpretation and Research Implications

While data on "**Aurora kinase-IN-1**" is absent from the current literature, the consistent theme across multiple cancer types is that **Aurora kinases remain viable targets in various drug-resistant settings**.

For your research, focusing on the well-characterized inhibitors mentioned here (like VX-680 or barasertib) provides a strong foundation for comparison. The experimental protocols outlined can serve as a robust template for evaluating any novel Aurora inhibitor, including "**Aurora kinase-IN-1**," against resistant models in your own laboratory.

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